
Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate is a complex organic compound that combines lithium ions with a propanoate backbone substituted with a 2-methylphenyl and a pyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate typically involves the following steps:
Formation of the Propanoate Backbone: The propanoate backbone can be synthesized through a series of organic reactions, starting with the appropriate aldehyde or ketone and using reagents such as Grignard reagents or organolithium compounds.
Substitution with 2-Methylphenyl and Pyridin-2-yl Groups: The substitution of the propanoate backbone with 2-methylphenyl and pyridin-2-yl groups can be achieved through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogenated precursors and strong bases or acids to facilitate the substitution.
Lithium Ion Incorporation: The final step involves the incorporation of lithium ions, which can be done by reacting the substituted propanoate with a lithium salt, such as lithium chloride or lithium carbonate, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups or aromatic rings, resulting in the formation of alcohols or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogenated precursors, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or reduced aromatic compounds. Substitution reactions can introduce a variety of functional groups, such as halogens, nitro groups, or alkyl groups.
科学研究应用
Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes by affecting ion channels and signaling pathways. The aromatic rings and propanoate backbone can interact with proteins and enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)butanoate: Similar structure but with a butanoate backbone.
Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)acetate: Similar structure but with an acetate backbone.
Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)benzoate: Similar structure but with a benzoate backbone.
Uniqueness
Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate is unique due to its specific combination of a propanoate backbone with 2-methylphenyl and pyridin-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
lithium;3-(2-methylphenyl)-2-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.Li/c1-11-6-2-3-7-12(11)10-13(15(17)18)14-8-4-5-9-16-14;/h2-9,13H,10H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHKVZFCVZETLL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CC=C1CC(C2=CC=CC=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
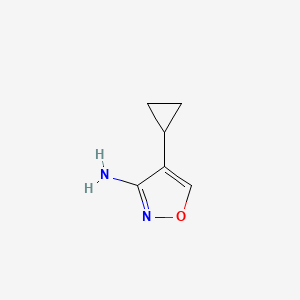
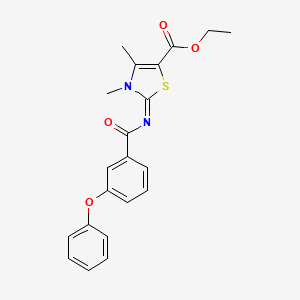
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2756923.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2756924.png)
![ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B2756925.png)
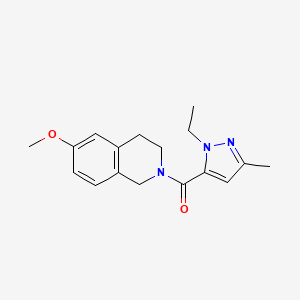
![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756929.png)
![4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2756931.png)
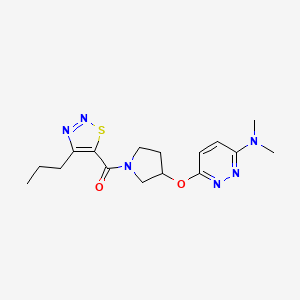
![N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2756933.png)
![N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide](/img/structure/B2756935.png)
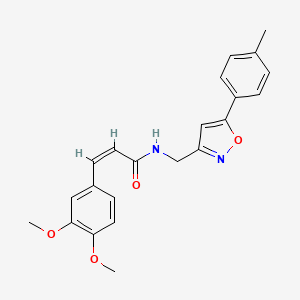
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B2756939.png)
